Cantharidin

概要

説明

準備方法

合成経路と反応条件: カンタリジンは、ディールス・アルダー環状付加反応など、いくつかの方法で合成することができます。 この反応には、重要な中間体の生成が含まれ、この中間体はいくつかの段階を経てカンタリジンに変換されます . 別の方法としては、パラジウム触媒によるカルボニル化があり、カンタリジンにつながる中間体が生成されます .

工業生産方法: カンタリジンの工業生産は、通常、キスイムシからの化合物の抽出を行います。 キスイムシを採取し、乾燥させた後、溶媒抽出でカンタリジンを単離します . この方法は労働集約的で、化合物の毒性のため注意深い取扱いを必要とします。

化学反応の分析

反応の種類: カンタリジンは、加水分解、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

加水分解: カンタリジンは、酸性または塩基性条件下で加水分解されてカンタリジン酸を生成します.

還元: カンタリジンの還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体の生成につながります.

主な生成物: これらの反応から生成される主な生成物には、カンタリジン酸と、カンタリジンの様々な還元誘導体または置換誘導体が含まれます .

4. 科学研究の応用

カンタリジンは、科学研究で幅広い用途があります。

化学: カンタリジンは、有機合成において、反応機構を研究し、新しい合成手法を開発するための試薬として使用されています.

生物学: 生物学研究では、カンタリジンは細胞シグナル伝達経路と酵素阻害の研究に使用されています.

科学的研究の応用

Dermatological Applications

1. Treatment of Molluscum Contagiosum

Cantharidin is primarily recognized for its topical use in treating molluscum contagiosum, a viral skin infection characterized by raised lesions. In a double-blinded, placebo-controlled study involving 94 participants, this compound showed significant efficacy compared to placebo. After six weeks, total clearance rates were 30.4% for the this compound group and 13.6% for the placebo group. Furthermore, the combination of this compound with occlusion resulted in an even higher clearance rate of 41.7% .

2. Verruca Plantaris (Plantar Warts)

This compound cream has also been evaluated for its effectiveness against verruca plantaris. A retrospective study involving 150 patients indicated that 92% of those treated with this compound cream were clinically cured after four weeks, outperforming CO₂ laser and cryotherapy treatments, which had cure rates of 84% and 80%, respectively . Although the differences were not statistically significant, the results suggest that this compound could serve as a viable alternative treatment option.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its therapeutic effects:

- Mechanism of Action : this compound acts as a potent inhibitor of protein phosphatases, particularly protein phosphatase 2A (PP2A), which plays a crucial role in cellular signaling pathways. This inhibition can lead to increased apoptosis in certain cancer cells and may enhance the effectiveness of other chemotherapeutic agents .

- Topical Formulations : this compound is typically available in concentrations ranging from 0.7% to 1%. The lower concentration is commonly used for treating warts and molluscum contagiosum, while the higher concentration is reserved for professional use due to its potency and potential side effects .

Emerging Research in Oncology

Recent studies have begun to investigate this compound's potential role in cancer treatment. A study focused on non-small cell lung cancer (NSCLC) suggested that this compound could reverse drug resistance to cisplatin by modulating cellular pathways associated with apoptosis and drug sensitivity . This finding opens avenues for further exploration into this compound's application as an adjunct therapy in oncology.

Safety Profile

While this compound is generally well-tolerated when applied topically, there are reports of adverse effects when ingested or improperly administered. Case studies have documented acute kidney injury resulting from this compound poisoning following ingestion of blister beetles . Therefore, caution is advised regarding its use outside controlled settings.

作用機序

カンタリジンは、様々な細胞プロセスに関与する酵素であるタンパク質ホスファターゼ2A(PP2A)を阻害することによってその効果を発揮します . この阻害は、細胞シグナル伝達経路を阻害し、細胞死につながります。 カンタリジンは、細胞膜のタンパク質を分解するセリンプロテアーゼも活性化し、細胞溶解につながります .

類似化合物:

ノルカンタリジン: カンタリジンの脱メチル化誘導体であり、同様の抗癌作用があります.

カンタリミド: カンタリジンの誘導体であり、無水物部位が修飾されています.

独自性: カンタリジンは、その強力な発疱作用とPP2Aを阻害する能力によりユニークな化合物です。 これは、医療と研究の両方で貴重なツールとなっています .

類似化合物との比較

Norcantharidin: A demethylated derivative of this compound with similar anticancer properties.

Cantharimides: Derivatives of this compound with modifications at the anhydride moiety.

Uniqueness: this compound is unique due to its potent vesicant properties and its ability to inhibit PP2A. This makes it a valuable tool in both medical and research applications .

生物活性

Cantharidin, a natural compound derived from blister beetles, has garnered attention for its diverse biological activities, particularly in cancer treatment and dermatological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is primarily known for its role as a selective inhibitor of protein phosphatase 2A (PP2A), which is crucial in regulating various oncogenic signaling pathways. By inhibiting PP2A, this compound activates several kinase pathways, including:

- Extracellular signal-regulated kinase (ERK)

- c-Jun N-terminal kinase (JNK)

- Protein kinase C (PKC)

- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)

These pathways are integral to processes such as cell cycle regulation, apoptosis, and tumor progression . Research indicates that this compound enhances the secretion of proangiogenic factors, including interleukin-6 (IL-6), IL-8, tumor necrosis factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF), thereby promoting angiogenesis in cancer cells .

Anticancer Properties

This compound has been studied for its potential anticancer effects across various types of malignancies. Notably:

- Pancreatic Cancer : In vitro studies demonstrated that this compound suppresses cell viability and metastasis in pancreatic cancer cells by activating ERK, JNK, PKC, and NF-κB pathways through PP2A inhibition .

- Glioblastoma : A study identified this compound as a promising drug candidate for glioblastoma treatment, showing significant anticancer activity against glioblastoma cell lines .

- Non-Small Cell Lung Cancer : this compound has been shown to enhance the apoptotic effects of cisplatin in resistant non-small cell lung cancer cells, indicating its potential as a chemosensitizer .

Dermatological Applications

This compound is also utilized in dermatology, particularly for the treatment of conditions like molluscum contagiosum and warts:

- Molluscum Contagiosum : A clinical study reported an 86% cure rate after 12 weeks of treatment with this compound cream for molluscum contagiosum. The efficacy was comparable to other treatments but showed a higher clinical cure rate than laser therapy and cryotherapy .

- Verruca Plantaris : In a retrospective study involving 150 patients, this compound cream demonstrated superior clinical outcomes compared to CO2 laser and cryotherapy treatments after 4 and 12 weeks .

Case Study: Efficacy in Molluscum Contagiosum

A study evaluated the effectiveness of this compound in treating childhood molluscum contagiosum. The results indicated that:

| Treatment Group | Cure Rate (%) | Median Lesion Count (Visit 5) |

|---|---|---|

| This compound | 15% | 8 |

| Placebo | 6% | 18 |

The analysis revealed no significant difference between the two groups regarding complete clearance rates .

Clinical Trial: this compound Cream for Verruca Plantaris

In another trial assessing this compound cream's efficacy against verruca plantaris:

| Treatment Method | Clinical Cure Rate (%) at 12 Weeks |

|---|---|

| This compound Cream | 86% |

| CO2 Laser Therapy | 78% |

| Liquid Nitrogen Cryotherapy | 72% |

Although no statistically significant differences were found among groups, the this compound group exhibited the highest cure rate .

特性

Key on ui mechanism of action |

Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM. |

|---|---|

CAS番号 |

56-25-7 |

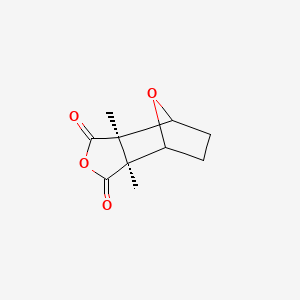

分子式 |

C10H12O4 |

分子量 |

196.20 g/mol |

IUPAC名 |

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+ |

InChIキー |

DHZBEENLJMYSHQ-OBDNUKKESA-N |

SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

異性体SMILES |

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3 |

正規SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

外観 |

Solid powder |

沸点 |

Sublimes at 230 °F (EPA, 1998) Sublimes @ 84 °C |

Color/Form |

Orthorhombic plates, scales |

melting_point |

424 °F (EPA, 1998) 218 °C |

Key on ui other cas no. |

56-25-7 |

物理的記述 |

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998) |

ピクトグラム |

Acute Toxic; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils. SOL IN CONCN SULFURIC ACID, ACETIC ACID SLIGHTLY SOL IN BENZENE, ALCOHOL In water, 31 mg/l @ 20 °C. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。